N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine
Description
N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine is a synthetic organic compound with the molecular formula C17H20F3N3O. This compound features a quinoline core substituted with a trifluoromethyl group at the 7-position and an amine group at the 4-position, which is further linked to a 1,4-oxazepane ring via an ethyl chain. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c18-17(19,20)13-2-3-14-15(4-5-21-16(14)12-13)22-6-8-23-7-1-10-24-11-9-23/h2-5,12H,1,6-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAJJKISOCVMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under conditions that facilitate electrophilic aromatic substitution.
Attachment of the Oxazepane Ring: The oxazepane ring can be synthesized separately and then attached to the quinoline core via a nucleophilic substitution reaction. This involves the reaction of a halogenated ethyl derivative with the oxazepane ring under basic conditions.
Final Coupling: The final step involves coupling the quinoline derivative with the oxazepane derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the oxazepane ring, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated quinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in proteins. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the oxazepane ring may interact with specific amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,4-diazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine: Similar structure but with a diazepane ring instead of an oxazepane ring.
N-[2-(1,4-oxazepan-4-yl)ethyl]-6-(trifluoromethyl)quinolin-4-amine: Similar structure but with the trifluoromethyl group at the 6-position.
N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(methyl)quinolin-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the oxazepane ring provides a flexible scaffold for interactions with biological targets. This combination makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
